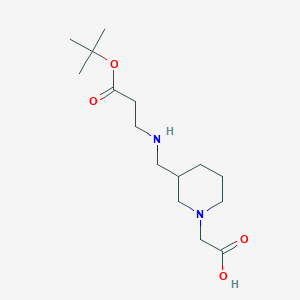
2-(3-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a tert-butoxy group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the tert-Butoxy Group: The tert-butoxy group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a strong base such as sodium hydride.
Attachment of the Acetic Acid Moiety: The acetic acid group is introduced through a carboxylation reaction, typically using carbon dioxide and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(3-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(3-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-((2-(tert-Butoxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid: Similar structure with slight variations in the functional groups.
tert-Butyl esters: Compounds containing the tert-butoxy group, widely used in organic synthesis.
Uniqueness
The uniqueness of 2-(3-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H28N2O4 |
|---|---|
Molekulargewicht |
300.39 g/mol |
IUPAC-Name |
2-[3-[[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]methyl]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C15H28N2O4/c1-15(2,3)21-14(20)6-7-16-9-12-5-4-8-17(10-12)11-13(18)19/h12,16H,4-11H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
XQOVLELGUIPLEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCNCC1CCCN(C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


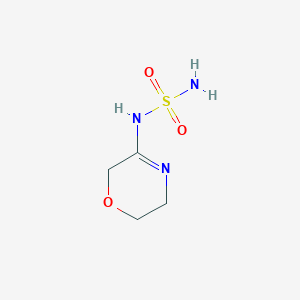
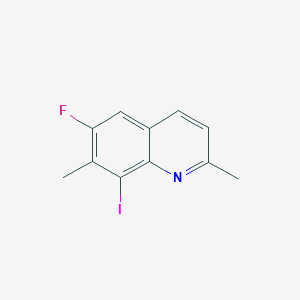

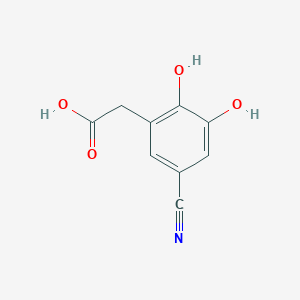



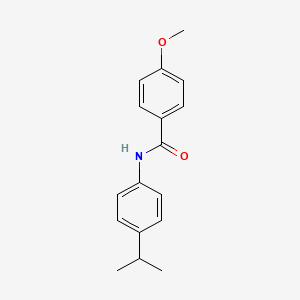
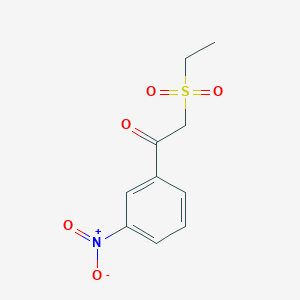
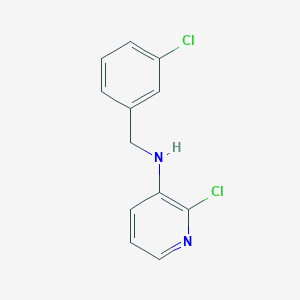
![methyl 4-[[2-[2-methoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetyl]amino]benzoate](/img/structure/B15227995.png)
![Ethyl (R)-2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B15228012.png)
![(1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B15228023.png)

